![molecular formula C10H17ClF2N4 B7982044 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride](/img/structure/B7982044.png)
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by its unique structure, which includes a difluoromethyl group attached to a pyrazole ring, linked to a piperidine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions .
Métodos De Preparación
The synthesis of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride involves several key steps:
Formation of the Pyrazole Ring: The pyrazole ring is typically synthesized through the reaction of hydrazine with a 1,3-diketone or an equivalent compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as ClCF2H or through radical chemistry methods.
Coupling with Piperidine: The pyrazole derivative is then coupled with a piperidine derivative through a nucleophilic substitution reaction.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the pyrazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparación Con Compuestos Similares
1-{[1-(Difluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine hydrochloride can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole: This compound shares the difluoromethyl-pyrazole motif but lacks the piperidine moiety, which can affect its chemical properties and applications.
1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one: This compound is another pyrazole derivative with different substituents, leading to variations in reactivity and use.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[[2-(difluoromethyl)pyrazol-3-yl]methyl]piperidin-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2N4.ClH/c11-10(12)16-9(1-4-14-16)7-15-5-2-8(13)3-6-15;/h1,4,8,10H,2-3,5-7,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOJEKJSLVAJAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=NN2C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClF2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
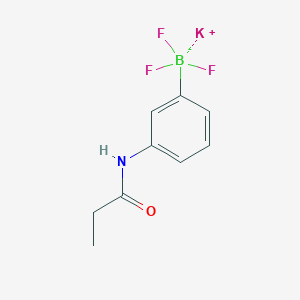
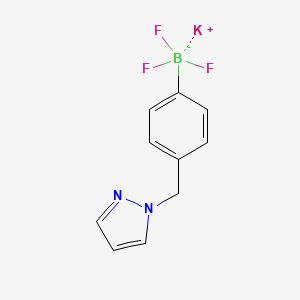
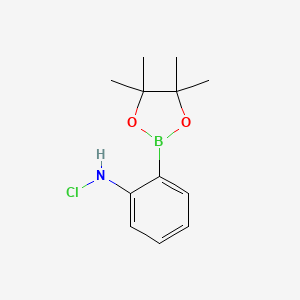
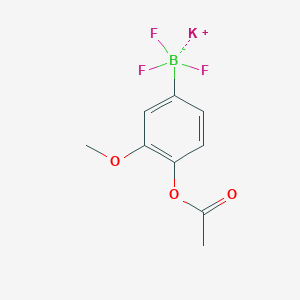
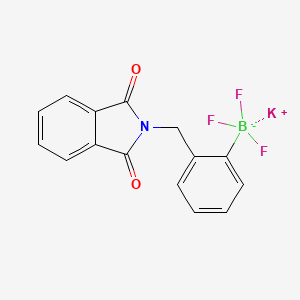
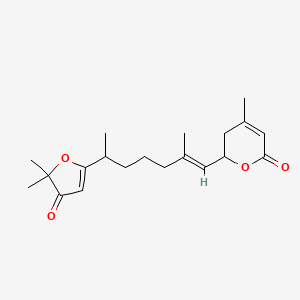
![(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-5-hydroxyoxolan-2-one](/img/structure/B7982009.png)
![1-[3-(Difluoromethoxy)phenyl]ethanamine hydrochloride](/img/structure/B7982033.png)
![1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982034.png)
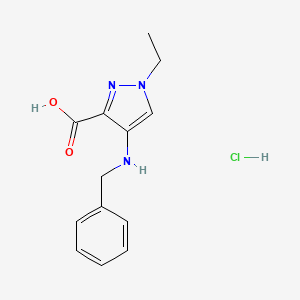
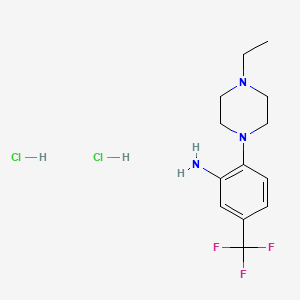
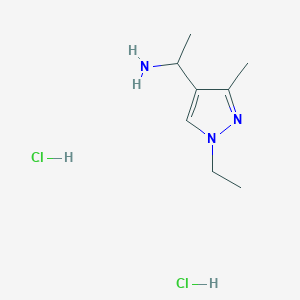
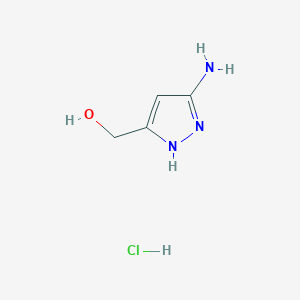
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone;hydrochloride](/img/structure/B7982063.png)
